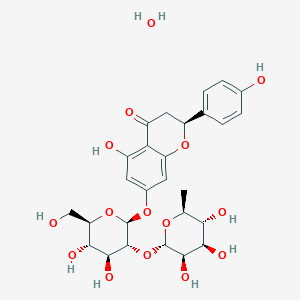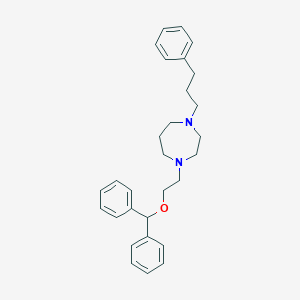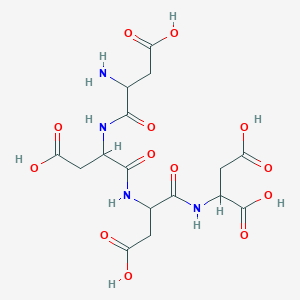
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chloromethyl groups . For instance, vinyl sulfones, which have synthetic utility in organic chemistry, can participate in 1,4-addition reactions and cycloaddition reactions . Protodeboronation of alkyl boronic esters has also been reported, which could potentially be applied to the synthesis of compounds with chloromethyl groups .Applications De Recherche Scientifique
Pharmacological Significance
Triazole derivatives, including compounds similar to 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole, have been explored for their broad spectrum of biological activities. They are integral in developing new drugs due to their structural variations that lead to diverse pharmacological properties. Recent patents and studies highlight the potential of triazole derivatives in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities, among others. Efforts are ongoing to synthesize triazole derivatives that address current challenges in green chemistry, sustainability, and combating new diseases and drug-resistant bacterial and viral strains (Ferreira et al., 2013).
Material Science Applications
In material science, 1,2,4-triazole derivatives show promise in creating advanced materials. For example, proton-conducting polymeric membranes based on 1H-1,2,4-triazole are explored for fuel cell applications. These materials exhibit improved thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at high temperatures, highlighting their potential in energy technologies (Prozorova & Pozdnyakov, 2023).
Chemical Synthesis
The versatility of triazole compounds also extends to chemical synthesis, where they serve as key intermediates. Synthetic methods for 1,4-disubstituted 1,2,3-triazoles, for instance, have significant implications in drug discovery, bioconjugation, and material science. The azide-alkyne cycloaddition reaction, a crucial method for synthesizing 1,2,3-triazoles, exemplifies the role of triazole derivatives in constructing complex molecules with a wide range of biological activities (Kaushik et al., 2019).
Antifungal and Antibacterial Agents
1,2,4-Triazole derivatives are studied for their antifungal and antibacterial properties. The search for new antifungal agents is driven by the resistance developed by pathogens against existing treatments. Triazole derivatives, characterized by their structure-activity relationship (SAR), show potential as innovative antifungal compounds. Similarly, their antibacterial activity, especially against resistant strains like MRSA, underlines the therapeutic potential of triazole derivatives in addressing drug resistance (Kazeminejad et al., 2022).
Propriétés
IUPAC Name |
1-[4-(chloromethyl)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMNZIASWFWCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649790 |
Source


|
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole | |
CAS RN |
143426-53-3 |
Source


|
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)
![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)







